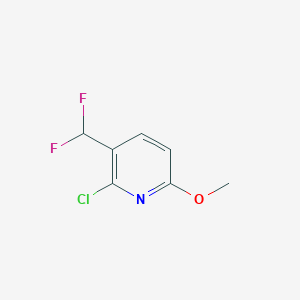
2-Chloro-3-(difluoromethyl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(difluoromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of both chlorine and fluorine atoms into the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(difluoromethyl)-6-methoxypyridine may involve large-scale vapor-phase reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency in industrial production.
化学反応の分析
Types of Reactions
2-Chloro-3-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of the difluoromethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidation states and functionalized compounds.
科学的研究の応用
2-Chloro-3-(difluoromethyl)-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used to design new drugs with improved efficacy and reduced side effects.
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced activity and selectivity.
作用機序
The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the molecule can enhance its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific biochemical pathways, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: This compound contains both fluorine and trifluoromethyl groups, making it structurally similar to 2-Chloro-3-(difluoromethyl)-6-methoxypyridine.
Uniqueness
This compound is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups allows for unique reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
2-chloro-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-3-2-4(7(9)10)6(8)11-5/h2-3,7H,1H3 |
InChIキー |
ZMVRUTQAWJDFPE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















